Reduced Hydrogen Bond Donor Count Compared to Unsubstituted Primary Amide Analog (CAS 1101639-65-9)
The N-methyl substitution on the carboxamide group reduces the hydrogen bond donor (HBD) count from 2 (for the unsubstituted primary amide analog, CAS 1101639-65-9) to 1 (for the target compound, CAS 1100790-37-1). In CNS drug design, an HBD count ≤ 1 is a favorable predictor of blood-brain barrier permeability, whereas compounds with HBD ≥ 2 show progressively reduced brain exposure [1]. The indoline-2-carboxamide series from which this compound is derived has experimentally demonstrated brain penetrance in a murine model of stage 2 human African trypanosomiasis, achieving partial cures, with the pharmacophore's CNS access attributed in part to its favorable HBD profile [2].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (N-methyl carboxamide) |
| Comparator Or Baseline | 2 HBD (primary amide, CAS 1101639-65-9) |
| Quantified Difference | Δ HBD = −1 (50% reduction) |
| Conditions | Structural analysis from molecular formula; CNS permeability rules (Pfizer CNS MPO desirability threshold: HBD ≤ 1) |
Why This Matters
For programs targeting CNS-resident parasites (e.g., stage 2 HAT) or bacterial meningitis, a single HBD difference can determine whether a compound achieves therapeutic brain concentrations, making CAS 1100790-37-1 the preferred entry within this subseries for CNS-oriented screening cascades.
- [1] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7(6), 767–775. DOI: 10.1021/acschemneuro.6b00029. View Source
- [2] Cleghorn, L.A.T., Albrecht, S., Stojanovski, L., et al. Discovery of Indoline-2-carboxamide Derivatives as a New Class of Brain-Penetrant Inhibitors of Trypanosoma brucei. J. Med. Chem. 2015, 58(19), 7695–7706. DOI: 10.1021/acs.jmedchem.5b00596. View Source
